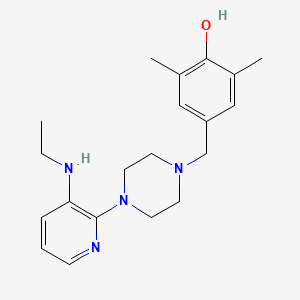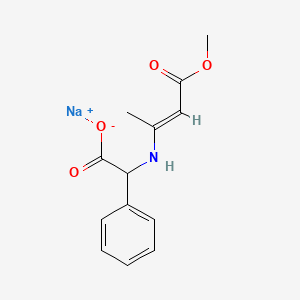
Sodium ((3-methoxy-1-methyl-3-oxo-1-propenyl)amino)phenylacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium ((3-methoxy-1-methyl-3-oxo-1-propenyl)amino)phenylacetate is a chemical compound with the molecular formula C13H16NNaO4. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a methoxy group, a methyl group, and a propenyl group attached to an amino phenylacetate backbone.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium ((3-methoxy-1-methyl-3-oxo-1-propenyl)amino)phenylacetate involves multiple steps. One common method includes the condensation of 3-methoxy-1-methyl-3-oxo-1-propenylamine with phenylacetic acid in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) ensures the efficient production of high-quality this compound.
化学反応の分析
Types of Reactions
Sodium ((3-methoxy-1-methyl-3-oxo-1-propenyl)amino)phenylacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or amino groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines and alcohols.
Major Products
The major products formed from these reactions include carboxylic acids, ketones, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Sodium ((3-methoxy-1-methyl-3-oxo-1-propenyl)amino)phenylacetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of Sodium ((3-methoxy-1-methyl-3-oxo-1-propenyl)amino)phenylacetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
類似化合物との比較
Similar Compounds
- Sodium ®-α-[(3-methoxy-1-methyl-3-oxo-1-propenyl)amino]-1,4-cyclohexadiene-1-acetate
- Sodium (2R)-2-cyclohexa-1,4-dien-1-yl-2-[(E)-4-methoxy-4-oxobut-2-en-2-yl]aminoacetate
Uniqueness
Sodium ((3-methoxy-1-methyl-3-oxo-1-propenyl)amino)phenylacetate is unique due to its specific structural features, such as the presence of both methoxy and propenyl groups, which confer distinct chemical and biological properties. These features differentiate it from other similar compounds and contribute to its specific applications and mechanisms of action.
特性
CAS番号 |
2975-08-8 |
|---|---|
分子式 |
C13H14NNaO4 |
分子量 |
271.24 g/mol |
IUPAC名 |
sodium;2-[[(E)-4-methoxy-4-oxobut-2-en-2-yl]amino]-2-phenylacetate |
InChI |
InChI=1S/C13H15NO4.Na/c1-9(8-11(15)18-2)14-12(13(16)17)10-6-4-3-5-7-10;/h3-8,12,14H,1-2H3,(H,16,17);/q;+1/p-1/b9-8+; |
InChIキー |
VWAWMPXOFHGGMY-HRNDJLQDSA-M |
異性体SMILES |
C/C(=C\C(=O)OC)/NC(C1=CC=CC=C1)C(=O)[O-].[Na+] |
正規SMILES |
CC(=CC(=O)OC)NC(C1=CC=CC=C1)C(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


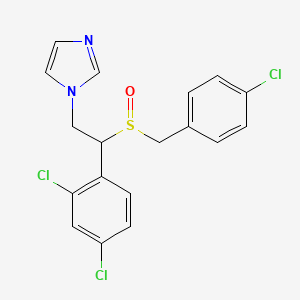
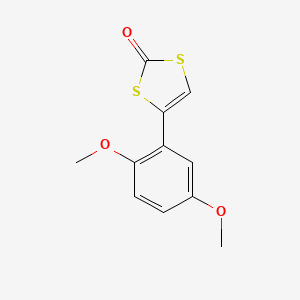
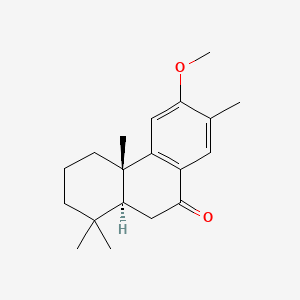


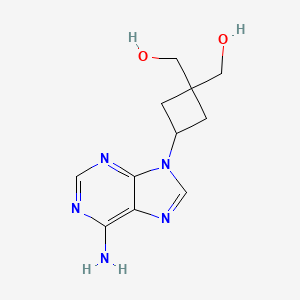

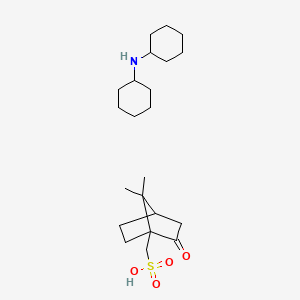
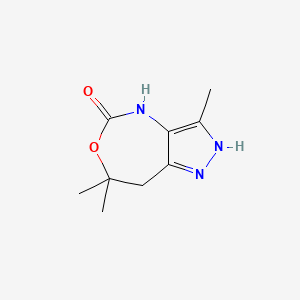
![2-[[4-[2-[4-(Oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane;2-piperazin-1-ylethanamine](/img/structure/B12794909.png)

